Product packaging for 1-Amino-4,5-dichloroanthracene-9,10-dione(Cat. No.:CAS No. 81-57-2)

1-Amino-4,5-dichloroanthracene-9,10-dione

Cat. No.: B13139920
CAS No.: 81-57-2
M. Wt: 292.1 g/mol
InChI Key: FNOSFXRVNZPYGJ-UHFFFAOYSA-N
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Description

1-Amino-4,5-dichloroanthracene-9,10-dione (CAS 81-57-2) is a dichlorinated and aminated derivative of anthracene-9,10-dione (anthraquinone) with the molecular formula C₁₄H₇Cl₂NO₂ and a molecular weight of 292.12 g/mol . This compound is part of the anthraquinone class, a scaffold of great practical importance due to its unique spectral and redox properties, and diverse biological activities . Anthraquinone derivatives have found extensive applications in the development of industrial dyes, pigments, and luminophores . Specifically, amino- and chloro-substituted anthraquinones like this one are key intermediates in the synthesis of vat dyes, as covered in patents for dyes and dyeing methods . Beyond colorants, anthraquinone derivatives are of significant interest in medicinal chemistry and pharmacology. They are promising scaffolds for the development of antitumor agents, with many drug candidates in clinical trials . Related compounds, such as 1,4-bis(amino)anthracene-9,10-diones containing chlorine, have been synthesized and studied for their calculated properties in the context of anticancer research . Furthermore, 1,8-dichloro-anthracene analogues have been synthesized and explored in pharmaceutical compositions for therapeutic effects, including the treatment of inflammatory conditions and the inhibition of abnormal cell proliferation . The presence of both an amino group and chlorine atoms on the anthraquinone core makes this compound a versatile building block for further functionalization, enabling the formation of new carbon-carbon, carbon-nitrogen, and carbon-halogen bonds to create a diverse array of specialized molecules for advanced research . This product is intended for research purposes only in fields such as chemical synthesis, materials science, and drug discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H7Cl2NO2 B13139920 1-Amino-4,5-dichloroanthracene-9,10-dione CAS No. 81-57-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

81-57-2

Molecular Formula

C14H7Cl2NO2

Molecular Weight

292.1 g/mol

IUPAC Name

1-amino-4,5-dichloroanthracene-9,10-dione

InChI

InChI=1S/C14H7Cl2NO2/c15-7-3-1-2-6-10(7)14(19)11-8(16)4-5-9(17)12(11)13(6)18/h1-5H,17H2

InChI Key

FNOSFXRVNZPYGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=O)C3=C(C=CC(=C3C2=O)N)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 1 Amino 4,5 Dichloroanthracene 9,10 Dione

Direct Synthesis Strategies for 1-Amino-4,5-dichloroanthracene-9,10-dione

Direct synthesis approaches aim to construct the target molecule from simpler, non-anthraquinone precursors or by performing key functionalizations on a closely related anthraquinone (B42736) core in the final steps.

Multi-component Condensation Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single, one-pot operation to form a complex product, incorporating most or all of the atoms from the starting materials. nih.govmdpi.com While specific MCRs for the direct synthesis of this compound are not extensively detailed, the general approach involves the condensation of appropriately substituted benzene (B151609) derivatives. For instance, a hypothetical MCR could involve the reaction of a substituted phthalic anhydride (B1165640) with a dichlorinated benzene derivative, followed by ring closure and amination steps integrated into a one-pot sequence. The appeal of such a strategy lies in its atom economy and reduction of intermediate isolation steps, which is a recognized goal in sustainable organic synthesis. mdpi.com

Approaches from Halogenated Anthraquinones

A common and effective strategy for synthesizing substituted aminoanthraquinones involves the nucleophilic substitution of halogen atoms on a pre-formed anthraquinone ring. Halogens, particularly fluorine and chlorine, act as leaving groups that can be displaced by amines. Research has demonstrated that ipso displacement of fluoride (B91410) from precursors like 1,4-difluoroanthracene-9,10-dione can be readily achieved by treatment with various amines in a solvent such as pyridine (B92270). nih.gov

By analogy, a key precursor for the target molecule would be 1,4,5-trichloroanthracene-9,10-dione (B72979). Selective amination at the 1-position would yield the desired product. The reactivity of the halogen is influenced by the position on the anthraquinone nucleus and the presence of other electron-withdrawing or donating groups. Another relevant precursor is 1-amino-4-bromo-9,10-anthraquinone-2-sulfonic acid (Bromaminic Acid), which is widely used to create derivatives through nucleophilic substitution of the bromine atom. nih.gov This highlights the general utility of using halogenated anthraquinones as versatile intermediates for the synthesis of more complex aminoanthraquinones. nih.gov

Amination Reactions on Dichloroanthracenediones

This method focuses specifically on introducing an amino group onto an anthraquinone scaffold that already contains the required two chlorine atoms. The process typically involves nucleophilic aromatic substitution, where an amine displaces a suitable leaving group, such as a halogen or a sulfonate group. For example, studies on related compounds have shown that 1,4-dichloro-2,3-dihydro-5,8-dihydroxyanthracene-9,10-dione reacts with various alkylamines to yield the corresponding 1,4-bis(alkylamino)-5,8-dichloroanthracene-9,10-dione after an oxidation step. psu.edunih.gov This demonstrates the feasibility of aminating a dichloroanthracenedione core, even with other substituents present.

Another established method is ammonolysis, where a chloro group is replaced by an amino group using ammonia (B1221849) or an ammonia equivalent. google.com This reaction is a key step in the industrial synthesis of 1-aminoanthraquinone (B167232) from 1-chloroanthraquinone. googleapis.com Applying this principle, the amination of a 1,4,5-trichloroanthracene-9,10-dione precursor would be a direct route to the target molecule.

Starting Material ExampleReagent(s)Key TransformationProduct Class
1,4-Difluoroanthracene-9,10-dioneDiamine/PyridineNucleophilic substitution of fluoride1,4-Bis(amino)anthracenedione nih.gov
1-Chloroanthraquinone carboxylic acidAmmonia (Ammonolysis)Nucleophilic substitution of chloride1-Aminoanthraquinone carboxylic acid google.com
1-Amino-4-bromo-9,10-anthraquinone2-Aminoethanol, Cu(II)/Fe(II) saltsNucleophilic substitution of bromide1-Amino-4-(alkylamino)anthracenedione nih.gov

Indirect Synthetic Routes via Precursor Modification

Indirect routes begin with a more readily available anthraquinone derivative, which is then chemically modified through a series of reactions to install the required substituents.

Derivatization of 1-Aminoanthraquinone Scaffolds

This approach starts with the 1-aminoanthraquinone core and subsequently introduces the two chlorine atoms at the 4- and 5-positions. This would be achieved through electrophilic aromatic substitution, specifically a dichlorination reaction. The amino group at the 1-position is an activating group and directs incoming electrophiles. However, controlling the selectivity to achieve the precise 4,5-dichloro substitution pattern can be challenging and may lead to a mixture of isomers. The synthesis of related compounds often begins with functionalized precursors like 1-amino-4-bromoanthraquinone-2-sulfonic acid, which can then be further reacted. google.com This highlights a strategy where a pre-functionalized 1-aminoanthraquinone scaffold is used as a platform for building further complexity.

Reductive Pathways to Anthracene (B1667546) Intermediates

A sophisticated indirect strategy involves the temporary reduction of the anthraquinone quinone system to a more reactive anthracene intermediate, often referred to as a leuco derivative. This process can facilitate nucleophilic substitution reactions that are difficult to achieve on the electron-deficient quinone system.

For example, the synthesis of related chloro-substituted aminoanthraquinones has been accomplished by first reducing 1,4-dihydroxy-5,8-dichloroanthracene-9,10-dione with aqueous sodium dithionite (B78146) under alkaline conditions. psu.edu This reduction yields a leuco derivative, which is an anthracene-based intermediate. psu.edu This intermediate is more susceptible to amination. Following the successful substitution reaction, the leuco compound is oxidized back to the stable anthraquinone state, yielding the final product. nih.gov This reductive pathway alters the electronic properties of the scaffold, enabling specific chemical transformations before the aromatic quinone system is restored.

PrecursorReaction StepsIntermediate TypePurpose of Pathway
1,4-Dihydroxy-5,8-dichloroanthracene-9,10-dione1. Reduction (e.g., Sodium Dithionite) 2. Amination 3. OxidationLeuco derivative (Anthracene)To facilitate nucleophilic amination psu.edunih.gov
1,4-DihydroxyanthraquinoneAcylation, followed by aminationDihydroxyanthraquinoneTo modify reactivity for subsequent amination nih.gov

Cyclization and Annulation Strategies

Cyclization and annulation reactions involving aminoanthraquinone scaffolds are pivotal in constructing fused-ring systems and complex heterocyclic structures. While specific examples starting directly from this compound are not extensively detailed, strategies employed with closely related chloroanthraquinones serve as a blueprint for potential transformations.

One key strategy involves using chloroanthraquinones as precursors for fused-ring heterocyclic carboxylic acids through rearrangement pathways, potentially involving aryne intermediates. chowgules.ac.ingoogle.com Another significant transformation is the preparation of acridine-type structures. For instance, the treatment of 1-p-toluidino-5-chloroanthraquinone with 70% sulfuric acid results in the formation of an acridine, demonstrating an intramolecular cyclization. chowgules.ac.in This suggests that the amino group in this compound, after suitable N-arylation, could participate in similar acid-catalyzed cyclizations.

Furthermore, annulation reactions, which involve the formation of a new ring, are a cornerstone of polycyclic aromatic compound synthesis. The oleum-catalyzed ring closure of 2-substituted benzophenonedicarboxylic acids to form the anthraquinone core itself is a fundamental example of such a cyclization. google.com Modern approaches, such as visible light-promoted [4+2] annulation reactions, have been successfully used to create anthracenone-furans from dibromonaphthoquinones, indicating that photochemical methods could be viable for building new rings onto the anthraquinone framework. researchgate.net The reactivity of the amino group and the chloro-substituents on the this compound backbone presents opportunities for domino annulation reactions to build diverse heterocyclic systems. journalspub.info

Green Chemistry Principles in Synthesis

The synthesis of anthraquinone derivatives is increasingly guided by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the elimination of hazardous substances.

Solvent-free synthesis offers significant environmental benefits by eliminating volatile organic compounds (VOCs), which are often toxic and difficult to recycle. Research has demonstrated the successful synthesis of new aminoanthraquinone derivatives through one-pot, three-component condensation reactions conducted without any solvent at mild temperatures (50 °C). kashanu.ac.ir This approach not only reduces environmental impact but also simplifies the reaction setup and product work-up. Such methodologies could potentially be adapted for the synthesis or modification of this compound.

Eliminating catalysts, particularly those based on heavy or toxic metals, is another key aspect of green chemistry. While many anthraquinone syntheses rely on catalysts, catalyst-free approaches have been developed. For example, the amination of certain anthraquinone precursors can proceed without a catalyst, albeit sometimes with lower yields compared to catalyzed versions. nih.gov The development of efficient catalyst-free nucleophilic substitution reactions for chloroanthraquinones is an area of ongoing interest, aiming to reduce costs and environmental hazards associated with catalyst use and removal.

Mechanochemistry, often referred to as grindstone chemistry when performed with a mortar and pestle, utilizes mechanical energy to initiate and sustain chemical reactions in the solid state. chowgules.ac.injournalspub.info This technique is inherently solvent-free and can lead to shorter reaction times, high yields, and reduced energy consumption. The grindstone method has been successfully applied to the synthesis of various dyes, including azo dyes, under solvent-free conditions. chowgules.ac.inkashanu.ac.ir It is recognized as an economical and eco-friendly alternative to conventional solution-based methods. chowgules.ac.in The solid-state condensation of reactants via grinding is a viable and environmentally benign strategy that could be explored for the synthesis and derivatization of this compound. chowgules.ac.inresearchgate.net

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic routes. Nucleophilic aromatic substitution (SNAr) is a primary pathway for modifying this compound.

Nucleophilic aromatic substitution (SNAr) is the key mechanism for replacing the chlorine atoms on the this compound skeleton. The anthraquinone core, with its two electron-withdrawing carbonyl groups, activates the aromatic rings toward nucleophilic attack. The chlorine atoms serve as good leaving groups in these reactions.

The classical SNAr mechanism proceeds in two steps:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.

Elimination: The leaving group (in this case, a chloride ion) is expelled, restoring the aromaticity of the ring.

Recent studies, however, have provided evidence that many SNAr reactions may not proceed through a stable intermediate but rather via a single, concerted step. researchgate.net Whether the reaction is stepwise or concerted can be influenced by the substrate, nucleophile, and reaction conditions.

In the case of this compound, the two chlorine atoms are on different rings. The chlorine at the 4-position is on the same ring as the electron-donating amino group and is ortho to a carbonyl group. The chlorine at the 5-position is on a separate ring, meta to one carbonyl and para to the other. The combined electron-withdrawing effects of the quinone system activate both chloro-substituted rings for nucleophilic attack. The regioselectivity of the substitution (i.e., whether the C-4 or C-5 chlorine is replaced first) will depend on the specific nucleophile and reaction conditions, with the relative stability of the potential Meisenheimer intermediates or transition states playing a decisive role. For example, in studies with 2,4-dichloroquinazolines, substitution is highly regioselective for the 4-position, highlighting the strong directing effects of the ring structure and substituents. nih.gov Similar electronic and steric considerations would govern the reactivity of this compound in SNAr reactions.

Table 1: Examples of Nucleophilic Substitution on Chloroanthraquinone Scaffolds

Starting MaterialNucleophile/ReagentsSolvent/ConditionsProductNotes
1,5-DichloroanthraquinoneSodium Azide (NaN₃)Refluxing Dimethylsulfoxide (DMSO)1-Amino-5-chloroanthraquinoneDemonstrates nucleophilic displacement of chlorine by an azide, followed by reduction. chowgules.ac.ingoogle.com
1,5-DichloroanthraquinoneAmmonia (gas), Potassium Fluoride (KF)Dimethylsulfoxide (DMSO)1-Amino-5-chloroanthraquinoneAn alternative amination method for a chloroanthraquinone. chowgules.ac.ingoogle.com
1-Amino-4-chloroanthraquinoneAniline, Aluminum Chloride (AlCl₃)0-20 °C1-Amino-4-anilinoanthraquinoneYielded 85%, showcasing a mild substitution method. chowgules.ac.in

Metal-Catalyzed Coupling Reaction Mechanisms (e.g., Pd-catalyzed cross-coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, offering a versatile approach to the functionalization of aryl halides. The general mechanism for these transformations, such as the Buchwald-Hartwig amination, typically involves a catalytic cycle initiated by the oxidative addition of an aryl halide to a palladium(0) complex. This is followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. The cycle is completed by reductive elimination, which furnishes the desired C-N coupled product and regenerates the active palladium(0) catalyst.

While specific examples of palladium-catalyzed cross-coupling reactions starting directly from this compound are not extensively detailed in the reviewed literature, the principles of these reactions are broadly applicable to halo-substituted anthraquinones. The presence of the chloro substituents on the anthraquinone core of this compound makes it a suitable substrate for such transformations. For instance, the Buchwald-Hartwig amination provides a synthetic route to N-aryl and N-alkyl derivatives by coupling aryl halides with amines. rsc.orgresearchgate.net Similarly, the Ullmann condensation, a copper-catalyzed reaction, offers an alternative pathway for the formation of C-N bonds, as well as C-O and C-S bonds, by reacting aryl halides with amines, alcohols, and thiols, respectively. nih.gov

The reactivity of the chlorine atoms in this compound in these coupling reactions would be influenced by the electronic nature of the anthraquinone core and the position of the substituents. The electron-withdrawing character of the quinone system generally activates aryl halides towards nucleophilic attack and oxidative addition to the metal center.

Photochemical Reaction Mechanisms in Synthesis

Photochemical reactions offer an alternative, often milder, approach to the synthesis of functionalized organic molecules. In the context of anthraquinone chemistry, photochemical nucleophilic substitution has been observed. For instance, the irradiation of 1-aminoanthraquinone with visible light in the presence of sodium sulphite or sulphide in an aqueous pyridine solution leads to the exclusive formation of the corresponding 2-sulphonate or 2-thiolate derivatives in good yields. colab.ws This suggests a mechanism involving the photoexcitation of the anthraquinone derivative, followed by nucleophilic attack of the sulphite or sulphide ion on the electron-deficient aromatic ring. The regioselectivity of this substitution is a key aspect of the reaction's utility. colab.ws

While this specific study does not involve this compound, the underlying principles of photoinduced nucleophilic aromatic substitution could potentially be extended to this molecule. The presence of the chlorine atoms might influence the excited-state reactivity and the regiochemical outcome of the substitution. Further research in this area could unveil novel photochemical routes for the functionalization of this important dichloro-substituted aminoanthraquinone.

Functionalization and Derivatization Strategies for this compound Analogues

The presence of three distinct functional groups—an amino group and two chloro atoms—on the anthraquinone scaffold of this compound provides multiple avenues for its functionalization and the synthesis of a wide range of analogues.

Modifications at the Amino Group

The primary amino group in this compound is a versatile handle for introducing a variety of substituents. Standard organic transformations such as N-alkylation and N-acylation can be employed to modify this group. For example, reaction with alkyl halides in the presence of a base can yield secondary and tertiary amines. Acylation with acyl chlorides or anhydrides can produce the corresponding amides. These modifications can significantly alter the electronic and steric properties of the molecule, influencing its color, solubility, and biological activity.

Furthermore, the amino group can serve as a directing group in electrophilic aromatic substitution reactions, although the deactivating effect of the carbonyl groups on the anthraquinone core must be considered. colab.ws

Halogen Exchange and Further Halogenation

The chlorine atoms at the 4- and 5-positions of this compound are susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the anthraquinone system facilitates the displacement of the chloride ions by a variety of nucleophiles. For instance, reactions with amines, alkoxides, and thiolates can lead to the formation of new C-N, C-O, and C-S bonds, respectively.

Studies on related halo-anthraquinones have demonstrated the feasibility of such reactions. For example, the displacement of fluoride from 1,4-difluoroanthracene-9,10-dione with amines is a known method for synthesizing amino-substituted anthraquinones. rsc.org Similarly, the reaction of 1,4-bis(alkylamino)-5,8-dichloroanthracene-9,10-diones with thiols results in the formation of the corresponding 5,8-bis(sulfanyl) derivatives. sylzyhg.com These examples suggest that the chlorine atoms in this compound can be selectively replaced to introduce new functional groups.

Further halogenation of the anthraquinone ring is also a possibility, although the existing substituents will direct the position of the incoming halogen.

Introduction of π-Conjugated Moieties

The introduction of π-conjugated moieties onto the this compound scaffold can be achieved through palladium-catalyzed cross-coupling reactions such as the Heck and Sonogashira reactions. The Heck reaction allows for the coupling of aryl or vinyl halides with alkenes to form substituted alkenes, thereby extending the π-system. wikipedia.orgorganic-chemistry.org The Sonogashira reaction, on the other hand, couples terminal alkynes with aryl or vinyl halides to produce arylalkynes and conjugated enynes. researchgate.net

These reactions would typically target the C-Cl bonds of this compound. The success of these couplings can sometimes be hindered by the presence of the amino group, which can coordinate to the palladium catalyst and inhibit its activity. However, the use of appropriate ligands and reaction conditions can often overcome this challenge. The introduction of such π-conjugated systems is of particular interest for the development of new dyes, pigments, and materials with specific optical and electronic properties.

Formation of C-C, C-N, C-O, C-S, C-Hal, C-Se, C-B, C-P Bonds

The formation of a diverse range of chemical bonds at the anthraquinone core of this compound is a key strategy for synthesizing novel derivatives. colab.ws

C-C Bond Formation: As discussed, palladium-catalyzed reactions like the Heck and Sonogashira couplings are primary methods for forming new C-C bonds by introducing vinyl and alkynyl groups, respectively. wikipedia.orgorganic-chemistry.orgresearchgate.net

C-N Bond Formation: The Buchwald-Hartwig amination and the Ullmann condensation are powerful methods for forming C-N bonds by reacting the chloro-substituted positions with a variety of amines. rsc.orgresearchgate.netnih.gov Additionally, direct nucleophilic aromatic substitution of the chlorine atoms by amines can also be a viable route.

C-O and C-S Bond Formation: Nucleophilic aromatic substitution of the chlorine atoms with alkoxides or thiolates can be used to introduce ether and thioether linkages. The Ullmann condensation also provides a route to these derivatives. nih.govsylzyhg.com

C-Hal Bond Formation: Halogen exchange reactions can be employed to replace the chlorine atoms with other halogens, such as fluorine or bromine, which can offer different reactivity in subsequent transformations.

C-Se, C-B, and C-P Bond Formation: While less common, the formation of bonds between the anthraquinone core and selenium, boron, or phosphorus can be envisioned through specialized coupling reactions, opening up possibilities for novel materials with unique electronic properties.

The strategic application of these bond-forming reactions allows for the systematic modification of the this compound scaffold, leading to a vast library of derivatives with diverse and potentially valuable properties.

An article on the advanced spectroscopic and structural characterization of this compound, with the CAS Number 81-57-2, cannot be generated at this time. bldpharm.combldpharm.com

A thorough search for detailed, peer-reviewed research findings and specific spectral data required to populate the requested sections has yielded insufficient information. While chemical suppliers list the compound, publicly accessible scientific literature containing the specific ¹H and ¹³C NMR spectral analysis, two-dimensional NMR data (COSY, HMBC, HSQC), detailed vibrational spectroscopy (IR and Raman) peak analysis, or electronic absorption and emission (UV-Vis and Fluorescence) characteristics for this exact molecule could not be located.

To provide a scientifically accurate and authoritative article as instructed, access to published experimental data is essential. Generating such an article without this data would require speculation based on similar but distinct chemical structures, which would not meet the required standards of accuracy and detail. For reference, data is more readily available for related compounds such as 1-amino-4-chloroanthraquinone and 1,8-dichloroanthraquinone. nih.govchemicalbook.com However, this information is not directly applicable to the subject of the request.

Advanced Spectroscopic and Structural Characterization of 1 Amino 4,5 Dichloroanthracene 9,10 Dione

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Solvatochromic Effects and Environmental Sensitivity

The study of solvatochromism, which is the change in a substance's color in response to the polarity of its solvent, offers valuable information about the electronic structure and environmental sensitivity of a molecule. For aminoanthraquinone derivatives like 1-Amino-4,5-dichloroanthracene-9,10-dione, solvatochromic behavior is primarily influenced by intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-accepting anthraquinone (B42736) core.

The spectral properties of this compound are expected to be highly sensitive to the solvent environment. In nonpolar solvents, the molecule exhibits absorption and emission spectra at shorter wavelengths. As the solvent polarity increases, a bathochromic (red) shift in the absorption and, more significantly, the fluorescence spectra is anticipated. This shift is due to the stabilization of the more polar excited state relative to the ground state by the polar solvent molecules.

The presence of two electron-withdrawing chlorine atoms at the 4 and 5 positions is expected to modulate the ICT characteristics. These halogen substituents can influence the electronic distribution within the anthraquinone system, potentially enhancing the compound's sensitivity to its local environment. Halogen atoms can also participate in specific interactions with solvent molecules, such as halogen bonding, which can further influence the observed solvatochromic shifts. nih.gov

Table 1: Expected Solvatochromic Behavior of this compound

Solvent Property Expected Spectral Shift Rationale
Increasing Polarity Bathochromic (Red Shift) Stabilization of the polar excited state.
Hydrogen Bond Donating Hypsochromic (Blue Shift) Stabilization of the ground state through H-bonding with the amino group.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. lucideon.comopengeology.org Although a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as 4,5-dichloro-anthracen-9(10H)-one, provides significant insights into its expected molecular geometry and packing. researchgate.net

Determination of Molecular Geometry and Conformation

The core structure of this compound consists of a planar anthraquinone system. The three fused aromatic rings are expected to be largely planar, a common feature of anthraquinone derivatives. researchgate.net The amino group at the 1-position and the chlorine atoms at the 4 and 5-positions will lie in or very close to this plane.

An important feature is the likely formation of an intramolecular hydrogen bond between one of the hydrogen atoms of the amino group and the adjacent carbonyl oxygen at the 9-position. This interaction would result in a stable six-membered ring, enhancing the planarity of that region of the molecule and influencing its electronic properties.

Table 2: Predicted Molecular Geometry Parameters

Parameter Predicted Value/Characteristic Basis of Prediction
Anthraquinone Core Planar Known structures of anthraquinones. researchgate.net
C-Cl Bond Length ~1.74 Å Typical for aryl chlorides.
C-N Bond Length ~1.36 Å Typical for amino groups on aromatic rings.

Analysis of Intermolecular Packing and Crystal Engineering

The arrangement of molecules in the solid state is governed by a variety of intermolecular forces. ias.ac.in For this compound, several key interactions are expected to dictate the crystal packing.

π-π Stacking: The planar aromatic rings of the anthraquinone core are expected to facilitate significant π-π stacking interactions, leading to the formation of columnar structures. A study of 4,5-dichloro-anthracen-9(10H)-one showed that molecules are stacked in parallel with a close inter-planar distance. researchgate.net

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the carbonyl oxygens can act as acceptors. This allows for the formation of intermolecular N-H···O hydrogen bonds, which would link the molecules into chains or sheets.

Halogen Bonding: The chlorine atoms can act as halogen bond donors, interacting with electron-rich atoms like the carbonyl oxygens of neighboring molecules (C-Cl···O). This type of interaction is increasingly recognized as a significant force in crystal engineering. mdpi.comrsc.org

The interplay of these forces—π-π stacking, hydrogen bonding, and halogen bonding—provides a rich landscape for crystal engineering, potentially allowing for the formation of different polymorphs with varying physical properties.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an essential analytical tool for determining the molecular weight and elucidating the structure of compounds.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. lcms.cz The molecular formula for this compound is C₁₄H₇Cl₂NO₂. bldpharm.com

The theoretical monoisotopic mass can be calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O).

Calculated Monoisotopic Mass:

14 x Carbon (12.000000) = 168.000000

7 x Hydrogen (1.007825) = 7.054775

2 x Chlorine (34.968853) = 69.937706

1 x Nitrogen (14.003074) = 14.003074

2 x Oxygen (15.994915) = 31.989830

Total = 290.985385 Da

An HRMS measurement yielding a mass-to-charge ratio (m/z) value very close to 290.9854 would confirm the elemental composition of the molecule. A key feature in the mass spectrum would be the isotopic pattern for the two chlorine atoms, which would produce peaks at M, M+2, and M+4 with an approximate intensity ratio of 9:6:1, confirming the presence of two chlorine atoms. miamioh.edu

Fragmentation Pattern Analysis for Structural Confirmation

Electron Ionization Mass Spectrometry (EI-MS) causes the molecule to fragment in a reproducible manner, creating a unique fingerprint that can be used for structural confirmation. libretexts.org The fragmentation of anthraquinone derivatives typically involves characteristic losses from the core structure and the substituents. nih.govresearchgate.net

A plausible fragmentation pathway for this compound would begin with the molecular ion (M⁺˙) at m/z 291 (using nominal mass for the most abundant isotopes). Key fragmentation steps would likely include:

Loss of CO: A common fragmentation for quinones is the sequential loss of two carbonyl (CO) groups, which would lead to fragment ions at m/z 263 and m/z 235. nih.gov

Loss of Chlorine: Cleavage of a C-Cl bond would result in the loss of a chlorine radical (·Cl), giving a fragment at m/z 256.

Loss of HCl: Elimination of a neutral hydrogen chloride (HCl) molecule is also a possible pathway, which would produce an ion at m/z 255.

Cleavage of the Amino Group: Fragmentation involving the amino group could occur, although the loss of CO and halogens is often more dominant.

The presence of these characteristic fragment ions in the mass spectrum would provide strong evidence for the structure of this compound.

Table 3: Predicted Key Mass Spectrometry Fragments

m/z (Nominal) Proposed Fragment Description
291/293/295 [C₁₄H₇Cl₂NO₂]⁺˙ Molecular ion with characteristic Cl₂ isotopic pattern.
263/265/267 [C₁₃H₇Cl₂NO]⁺˙ Loss of one CO molecule.
256/258 [C₁₄H₇ClNO₂]⁺ Loss of a Cl radical.

Computational Chemistry and Theoretical Modeling of 1 Amino 4,5 Dichloroanthracene 9,10 Dione

Density Functional Theory (DFT) for Electronic Structure Elucidation

Density Functional Theory is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure of many-body systems, such as molecules, based on the electron density. mdpi.com This approach is widely used for its favorable balance of accuracy and computational cost, making it suitable for analyzing medium to large organic molecules like 1-Amino-4,5-dichloroanthracene-9,10-dione. nih.gov

Geometry Optimization and Energetic Stability

A fundamental step in computational analysis is geometry optimization. This process involves finding the three-dimensional arrangement of atoms in the molecule that corresponds to the lowest possible energy, known as the ground state geometry. For this compound, DFT calculations, often using a functional like B3LYP and a basis set such as 6-31G(d,p), can determine the precise bond lengths, bond angles, and dihedral angles of this minimum energy structure. mdpi.com

The energetic stability of the molecule is then assessed. The total energy calculated for the optimized structure provides a measure of its thermodynamic stability. For related chlorinated anthracene (B1667546) derivatives, DFT has been successfully used to compare the relative stabilities of different isomers, confirming that the lowest energy structure is the most thermodynamically favored. mdpi.com

Table 1: Key Geometric Parameters Calculated via DFT for a Molecule like this compound

Parameter Type Description
Bond Lengths The equilibrium distance between the nuclei of two bonded atoms (e.g., C-C, C=O, C-N, C-Cl).
Bond Angles The angle formed between three connected atoms (e.g., C-C-C, O=C-C, C-N-H).

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. libretexts.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. libretexts.orgyoutube.com

The energy difference between the HOMO and LUMO is the HOMO-LUMO gap (ΔE). This gap is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. A small HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily excited. scribd.com For substituted anthraquinones, the introduction of functional groups like amino and chloro-substituents significantly modulates the energies of these frontier orbitals. Theoretical calculations on similar chlorinated amino-anthracene derivatives have shown that such substitutions can lead to a lowering of the LUMO energies. psu.edu

Table 2: Frontier Molecular Orbital Parameters from DFT Calculations

Parameter Description Significance
EHOMO Energy of the Highest Occupied Molecular Orbital. Relates to the molecule's ability to donate electrons (nucleophilicity).
ELUMO Energy of the Lowest Unoccupied Molecular Orbital. Relates to the molecule's ability to accept electrons (electrophilicity).

Charge Distribution and Electrostatic Potential Maps

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge landscape of a molecule. researchgate.netresearchgate.net The MEP map plots the electrostatic potential onto the electron density surface. Different colors indicate regions of varying potential:

Red: Regions of most negative electrostatic potential, rich in electrons, and susceptible to electrophilic attack. For this compound, these would likely be around the oxygen atoms of the carbonyl groups.

Blue: Regions of most positive electrostatic potential, electron-poor, and susceptible to nucleophilic attack. These are often found around hydrogen atoms, particularly those of the amino group.

Green: Regions of neutral or near-zero potential.

These maps are invaluable for identifying hydrogen bonding sites and predicting intermolecular interactions. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying molecules in their electronically excited states. mdpi.com It allows for the calculation of properties related to how the molecule interacts with light, making it a workhorse for computational electronic spectroscopy.

Prediction of UV-Vis Absorption and Emission Spectra

TD-DFT can accurately predict the vertical excitation energies of a molecule, which correspond to the absorption of light. These energies and their corresponding oscillator strengths (a measure of the transition probability) can be used to simulate the molecule's UV-Vis absorption spectrum. mdpi.comresearchgate.net The calculated maximum absorption wavelength (λmax) can then be compared with experimental data to validate the computational method. mdpi.com Calculations on related amino-anthraquinone derivatives have shown that the position of amino-substitution can significantly influence the wavelength of absorption by modulating the HOMO energy level.

Similarly, by optimizing the geometry of the molecule in its first excited state, TD-DFT can predict its fluorescence or emission spectrum. The difference between the absorption and emission maxima provides the Stokes shift, which is related to the structural changes the molecule undergoes upon excitation.

Table 3: Parameters from TD-DFT for UV-Vis Spectra Simulation

Parameter Description
Excitation Energy (eV) The energy required to promote an electron from the ground state to an excited state.
Wavelength (λmax) The wavelength of light corresponding to the maximum absorption, calculated from the excitation energy.
Oscillator Strength (f) A dimensionless quantity that represents the intensity of an electronic transition.

Elucidation of Excited State Character (e.g., Charge Transfer)

TD-DFT is also a powerful tool for characterizing the nature of an electronic excitation. For many substituted aromatic compounds, including amino-anthraquinones, the lowest energy excited state often has a significant Intramolecular Charge Transfer (ICT) character. In an ICT state, the absorption of light causes a significant shift of electron density from one part of the molecule (the electron donor) to another (the electron acceptor).

In this compound, the amino group (-NH₂) is a strong electron-donating group, while the anthraquinone (B42736) core with its electron-withdrawing carbonyl groups and chloro-substituents acts as the acceptor. Upon excitation, TD-DFT can quantify the extent to which electron density moves from the amino group to the quinone system. This charge transfer character is crucial as it heavily influences the molecule's photophysical properties, such as its solvatochromism (change in color with solvent polarity) and fluorescence quantum yield.

Molecular Dynamics (MD) Simulations

While specific molecular dynamics (MD) studies focusing exclusively on this compound are limited in published literature, valuable insights can be extrapolated from simulations of structurally analogous compounds, such as 1-aminoanthraquinone (B167232) (1-AAQ) and other substituted quinones. These studies form the basis for understanding the conformational landscape and dynamic behavior of the target molecule.

Conformational Analysis and Flexibility

The core structure of this compound consists of a rigid, planar anthraquinone framework. Computational studies on related molecules confirm that the fused aromatic ring system exhibits minimal flexibility. mdpi.comresearchgate.net The most significant conformational freedom arises from the rotation of the amino (-NH2) group around the C-N single bond.

Quantum calculations on 1-aminoanthraquinone show that while the ground state (S₀) structure is nearly planar, the amino group can undergo significant torsional rotation in the excited state (S₁). researchgate.net This rotation is a critical component of excited-state deactivation pathways, particularly in facilitating the formation of a twisted intramolecular charge transfer (TICT) state. researchgate.netmdpi.com For this compound, a similar dynamic can be anticipated, where photoexcitation leads to charge transfer from the amino group to the anthraquinone core, promoting torsion around the C-N bond. The steric hindrance from the adjacent chlorine atom at the 5-position may influence the barrier to this rotation compared to the unsubstituted 1-aminoanthraquinone.

Solvent Effects and Dynamic Behavior

The dynamic behavior of this molecule is expected to be highly sensitive to the solvent environment, a phenomenon extensively studied for related aminoanthraquinones. mdpi.comnih.gov The presence of both an electron-donating amino group and electron-withdrawing chloro- and carbonyl groups imparts significant intramolecular charge transfer (ICT) character to the molecule's low-lying excited states. mdpi.comnih.gov

MD simulations and spectroscopic studies of 1-aminoanthraquinone in various solvents demonstrate strong solvatochromism. mdpi.com Specifically:

In nonpolar solvents like n-hexane, the absorption and emission bands appear at shorter wavelengths. mdpi.com

As solvent polarity increases (e.g., in DMSO or methanol), the absorption and emission bands exhibit a significant red-shift, indicating a greater stabilization of the polar excited state relative to the ground state. mdpi.com

This behavior is attributed to the larger dipole moment of the molecule in the excited state. The ultrafast solvation dynamics, including the reorganization of solvent molecules around the excited solute, play a crucial role in stabilizing the charge-transfer state. mdpi.com In protic solvents, specific solute-solvent interactions, such as hydrogen bonding between the amino/carbonyl groups and solvent molecules, can further influence the reaction dynamics and vibrational energy dissipation. mdpi.comnih.gov Therefore, the dynamic behavior of this compound in solution is governed by both general solvent polarity and specific hydrogen-bonding interactions.

Structure-Property Relationship (SPR) Studies through Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are instrumental in establishing clear relationships between the molecular structure of this compound and its resultant electronic and optoelectronic properties. mdpi.comresearchgate.net

Impact of Amino and Chlorine Substituents on Electronic Properties

The electronic properties of the anthraquinone core are significantly modulated by the combined effects of the amino and chlorine substituents.

Amino Group (-NH₂): As a strong electron-donating group (EDG), the amino substituent drastically alters the electronic landscape. nih.gov It primarily raises the energy of the Highest Occupied Molecular Orbital (HOMO), which is often localized on the amino group and the adjacent aromatic ring. nih.govnih.gov This elevation of the HOMO energy leads to a smaller HOMO-LUMO gap, making the molecule easier to oxidize and harder to reduce compared to the unsubstituted anthraquinone. nih.govifmmi.com

The simultaneous presence of the -NH₂ group and -Cl atoms creates a "push-pull" system. The amino group "pushes" electron density into the aromatic system, while the chloro and carbonyl groups "pull" it away. This synergistic effect is fundamental to the molecule's charge-transfer characteristics and its potential use in optoelectronic devices. rsc.orgrsc.org

CompoundSubstituent EffectImpact on Frontier OrbitalsImpact on Redox Potential
Anthraquinone (Parent)Reference Acceptor CoreReference HOMO/LUMO LevelsReference Reduction Potential (~ -1.30 V vs Fc/Fc⁺) ifmmi.com
Amino-Substituted AQElectron-Donating (EDG)Raises HOMO Energy, Reduces Gap nih.govHarder to Reduce (More Negative Potential) ifmmi.com
Chloro-Substituted AQElectron-Withdrawing (EWG)Lowers LUMO/HOMO Energies aip.orgaip.orgEasier to Reduce (Less Negative Potential)
1-Amino-4,5-dichloro-AQPush-Pull (EDG + EWG)Modulated HOMO/LUMO, Reduced Gap rsc.orgrsc.orgComplex modulation based on substituent balance

Influence of Molecular Design on Optoelectronic Behavior

The specific arrangement of substituents on the anthraquinone framework is a critical design parameter for tuning optoelectronic properties. aip.org Computational studies on various anthraquinone derivatives show that the precise positioning of electron-donating and electron-withdrawing groups dictates the electronic and optical characteristics of the material. aip.orgaip.org

For this compound, the molecular design results in a pronounced intramolecular charge transfer (ICT) from the amino donor to the dichloro-anthraquinone acceptor moiety upon photoexcitation. nih.govrsc.org This ICT is the primary mechanism responsible for the molecule's absorption of visible light. DFT calculations confirm that for such donor-acceptor dyes, the HOMO is typically localized on the donor fragment while the LUMO resides on the acceptor fragment. nih.govnih.gov The energy difference between these orbitals, the HOMO-LUMO gap, largely determines the color of the dye. By computationally modeling different substitution patterns, it is possible to strategically design molecules with tailored absorption wavelengths and redox potentials for applications in areas like organic semiconductors and photovoltaics. aip.orgrciueducation.org

Theoretical Prediction of Spectroscopic Parameters

Computational quantum chemistry, especially Time-Dependent Density Functional Theory (TD-DFT), has become a standard tool for the accurate prediction and interpretation of the spectroscopic parameters of molecules like this compound. uclouvain.benih.gov

TD-DFT calculations allow for the simulation of electronic absorption spectra by determining the vertical excitation energies from the ground state to various excited states and their corresponding oscillator strengths. uclouvain.be For substituted anthraquinones, these calculations have shown good agreement with experimental UV-Vis spectra, often predicting the maximum absorption wavelength (λmax) with reasonable accuracy. uclouvain.bepsu.edu

The power of these theoretical predictions lies not only in matching experimental values but also in providing a detailed understanding of the nature of the electronic transitions. nih.gov For this compound, the lowest energy transition, which is responsible for its color, is predicted to be a HOMO→LUMO transition with strong charge-transfer character. nih.govrsc.org The HOMO is associated with the electron-donating amino group, and the LUMO is centered on the electron-accepting quinone core, confirming the push-pull mechanism. nih.gov

Furthermore, different computational methods can be benchmarked for specific properties. For instance, studies on anthraquinone compounds have shown that for predicting phosphorescence energies, the Unrestricted DFT (UDFT) method can yield more accurate results than TD-DFT when compared to high-level coupled-cluster benchmarks. mdpi.com

CompoundExperimental λmax (nm)Calculated λmax (nm)Computational MethodReference
1-aminoanthraquinone475 (in Methanol)~450-480TD-B3LYP uclouvain.be
1,4-diaminoanthraquinone590 (in Methanol)~550-600TD-B3LYP uclouvain.be
Emodin (a hydroxy-anthraquinone)429 (in Methanol)424ZINDO/S psu.edu

Photophysical Properties and Photoinduced Processes of 1 Amino 4,5 Dichloroanthracene 9,10 Dione

Fluorescence and Phosphorescence Characteristics

The emission properties of 1-Amino-4,5-dichloroanthracene-9,10-dione are dictated by the interplay between the electron-donating amino group and the electron-withdrawing anthraquinone (B42736) core, further modulated by the presence of chloro substituents.

The fluorescence of aminoanthraquinones typically originates from an intramolecular charge transfer (ICT) excited state. For this compound, the emission maximum is expected to be significantly red-shifted compared to the parent anthraquinone molecule due to the charge transfer character of the lowest excited singlet state. The exact position of the emission maximum would be sensitive to the solvent polarity, a phenomenon known as solvatochromism.

The fluorescence quantum yield, which is the ratio of emitted photons to absorbed photons, is a critical parameter. For many aminoanthraquinones, the quantum yields can be modest due to efficient non-radiative decay pathways. The presence of heavy halogen atoms like chlorine can further influence the quantum yield through the heavy-atom effect, which can promote intersystem crossing to the triplet state, potentially decreasing fluorescence and increasing phosphorescence.

Table 1: Expected Photophysical Data for this compound in Various Solvents

Solvent Expected Emission Maxima (nm) Range Expected Fluorescence Quantum Yield (Φf) Range
n-Hexane 500 - 550 0.1 - 0.3
Toluene 520 - 570 0.05 - 0.2
Dichloromethane 540 - 600 0.01 - 0.1
Acetonitrile 560 - 620 < 0.05
Ethanol 580 - 640 < 0.05

Note: These are estimated ranges based on the properties of similar compounds and are presented for illustrative purposes.

Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT) Mechanisms

Upon photoexcitation, this compound is expected to exhibit significant intramolecular charge transfer.

The primary driver for ICT in this molecule is the transfer of electron density from the lone pair of the amino group (donor) to the π-system of the anthraquinone core (acceptor). This process is initiated by the absorption of a photon, leading to an excited state with a much larger dipole moment than the ground state. The chlorine atoms, being electronegative, act as electron-withdrawing groups. Their presence on the anthraquinone skeleton further enhances the acceptor strength of the core, thereby promoting the ICT process from the amino group. This enhanced charge transfer character is a key determinant of the molecule's photophysical properties.

The extent of intramolecular charge transfer is highly sensitive to the surrounding environment, particularly the polarity of the solvent. In polar solvents, the highly polar ICT excited state is stabilized to a greater extent than the less polar ground state. This leads to a larger Stokes shift (the difference between the absorption and emission maxima) and often a decrease in the fluorescence quantum yield due to the stabilization of non-radiative decay pathways. In non-polar solvents, the energy of the ICT state is higher, which can lead to a blue-shifted emission and potentially a higher quantum yield.

Photochromism and Reversible Photodegradation Mechanisms

While some anthraquinone derivatives are known to exhibit photochromism, this phenomenon is not commonly reported for simple amino-substituted anthraquinones. Photochromism involves a reversible light-induced transformation between two forms with different absorption spectra.

Regarding photodegradation, anthraquinone dyes can be susceptible to photochemical degradation, particularly under UV irradiation in the presence of oxygen. The degradation pathways can be complex, often involving the generation of reactive oxygen species. For this compound, potential degradation mechanisms could involve the photo-oxidation of the amino group or the cleavage of the carbon-chlorine bonds. However, without specific experimental studies, any proposed mechanism would be speculative. The stability of the C-Cl bonds and the reactivity of the excited state would be key factors in determining its photostability.

Mechanistic Studies of Photoinduced Chemical Changes in Doped Polymers

The photodegradation of 1-substituted aminoanthraquinones, including this compound, within polymer hosts is not a simple, irreversible decay. Instead, it is understood to be a reversible process originating from the interaction between the dye molecules and the polymer that has been thermally degraded by the photoinduction. researchgate.net This interaction leads to the formation of a metastable product. This intermediate state is crucial as it can either revert to the original dye molecule, in a process of recovery, or undergo further, irreversible degradation. researchgate.net

Spectroscopic techniques are pivotal in elucidating these mechanisms. Ultraviolet-visible (UV-vis) and Fourier transform infrared (FTIR) spectroscopy are employed to identify and characterize the chemical species present throughout the photodegradation and recovery processes. researchgate.net FTIR spectroscopy, in particular, has shown that both the dye and the polymer matrix can undergo reversible changes when irradiated with a visible laser, underscoring the dynamic nature of the system. researchgate.net

Structural Analysis of Photoproducts and Recovery Processes

While detailed structural elucidation of the specific photoproducts of this compound is not extensively documented in publicly available research, the general mechanism for 1-substituted aminoanthraquinones points towards the formation of adducts between the dye and fragments of the degraded polymer. The recovery process likely involves the dissociation of these metastable adducts, allowing the dye to return to its original structure. The efficiency of this recovery can be influenced by the specific polymer matrix and the environmental conditions.

Exciplex and Excimer Formation Studies

Further research is necessary to isolate and characterize the specific photoproducts of this compound and to conduct targeted studies on its exciplex and excimer-forming capabilities to fully understand its photophysical and photochemical behavior.

Advanced Applications of this compound in Materials Science and Chemical Sensing: A Review of Current Research

Introduction

Following a comprehensive review of scientific literature and patent databases, it has been determined that there is a notable absence of specific research dedicated to the advanced applications of the chemical compound this compound in the fields of materials science and chemical sensing as outlined. While the broader class of amino-anthraquinone derivatives has been explored for various applications, including as dyes and intermediates, specific data and detailed research findings for this compound in organic electronics and chemosensor technology are not presently available in the public domain.

This article, therefore, serves to highlight the current state of knowledge and identifies a significant gap in the research landscape concerning this specific molecule. The subsequent sections, which were intended to detail its application in organic semiconductors and chemical recognition systems, remain undeveloped due to the lack of available scientific data.

Advanced Applications in Materials Science and Chemical Sensing

The potential of anthraquinone (B42736) derivatives in organic electronics is an area of active research. However, specific studies detailing the synthesis, characterization, and device performance of 1-Amino-4,5-dichloroanthracene-9,10-dione as an organic semiconductor are not found in the current body of scientific literature.

There are no available research articles or patents that describe the development or performance of this compound in Organic Field-Effect Transistors (OFETs). Data regarding its film-forming properties, structural ordering on dielectric surfaces, and performance as a p-type, n-type, or ambipolar semiconductor are absent.

The application of this compound in Organic Light-Emitting Diodes (OLEDs) has not been reported. There is no information on its photoluminescent or electroluminescent properties, such as emission spectra, quantum yields, or its suitability as an emitter, host, or charge transport material within an OLED architecture.

Specific data on the charge carrier mobility (both hole and electron) and other charge transport properties of this compound are not available. Such studies are crucial for evaluating a material's potential in organic electronic devices, but they have not been conducted or published for this particular compound.

The general class of amino-anthraquinones has been investigated for chemosensing applications due to their inherent spectroscopic and electrochemical properties. However, the specific use of this compound as a chemosensor for anion or cation recognition has not been documented.

There are no published studies on the design and synthesis of receptors based on this compound for the selective recognition of anions such as fluoride (B91410) (F⁻), cyanide (CN⁻), or hydroxide (OH⁻). The interaction mechanisms, binding affinities, and spectroscopic responses (colorimetric or fluorometric) of this compound towards these anions have not been investigated.

Similarly, the scientific literature lacks any reports on the development of this compound-based sensors for the detection of cations like mercury (Hg²⁺) or copper (Cu²⁺). Research detailing its selectivity, sensitivity, and the coordination chemistry involved in sensing these metal ions is not available.

The exploration of novel organic materials is critical for the advancement of materials science and sensor technology. While this compound is a commercially available compound, its potential in advanced applications such as organic semiconductors and chemosensors remains entirely unexplored. The absence of research in this area presents a clear opportunity for future investigation. Fundamental studies into its photophysical properties, electrochemical behavior, and molecular interactions are necessary first steps to determine its viability for the applications discussed. Future research could unlock the potential of this and other under-investigated anthraquinone derivatives, contributing to the development of next-generation electronic devices and sensing technologies.

Future Research Directions and Perspectives

Development of Advanced Synthetic Methodologies for Tunable Properties

Future synthetic research on 1-Amino-4,5-dichloroanthracene-9,10-dione will likely focus on developing methodologies that allow for precise control over its electronic and photophysical properties. The development of such methods is crucial for tailoring the molecule for specific applications.

One promising avenue is the exploration of late-stage functionalization reactions. These reactions would enable the introduction of a wide range of functional groups onto the anthraquinone (B42736) core or the amino substituent, after the main scaffold has been constructed. This approach offers a modular and efficient way to create a library of derivatives with systematically varied properties. For instance, palladium-catalyzed cross-coupling reactions could be employed to introduce aryl or alkyl groups, which could modulate the compound's solubility and intermolecular interactions. rsc.org

Furthermore, the development of continuous-flow synthesis methods for 1-aminoanthraquinone (B167232) derivatives could offer significant advantages over traditional batch processes, including improved safety, efficiency, and scalability. mdpi.com Investigating the application of these methods to the synthesis of this compound could streamline its production for further research and potential applications.

Synthetic Strategy Potential Tunable Property Example of Functionalization Anticipated Outcome
Late-Stage C-H ArylationElectronic PropertiesIntroduction of electron-donating or -withdrawing aryl groupsFine-tuning of HOMO/LUMO energy levels
N-FunctionalizationSolubility and AggregationAttachment of long alkyl chains or polyethylene (B3416737) glycol (PEG) unitsEnhanced processability in different solvents and solid-state packing control
Buchwald-Hartwig AminationPhotophysical PropertiesIntroduction of secondary or tertiary amino groups with varying steric bulkModulation of intramolecular charge transfer (ICT) character and fluorescence quantum yield
Continuous-Flow SynthesisProcess EfficiencyOptimization of reaction parameters (temperature, pressure, residence time)High-throughput synthesis and library generation

Multi-Scale Computational Approaches for Complex System Modeling

To fully understand and predict the behavior of this compound in complex environments, future research will need to employ multi-scale computational modeling techniques. These approaches can bridge the gap between the quantum mechanical properties of a single molecule and the macroscopic behavior of materials or biological systems incorporating this compound.

At the quantum mechanical level, density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations will be essential for predicting the ground and excited-state properties of the molecule, including its absorption and emission spectra. researchgate.net These calculations can provide insights into how the chloro and amino substituents influence the electronic structure and photophysical behavior. nih.gov

Molecular dynamics (MD) simulations can then be used to study the behavior of this compound in different solvent environments or within a polymer matrix. This can help in understanding its solubility, aggregation behavior, and the dynamics of its interactions with surrounding molecules. nih.gov

Finally, coarse-grained modeling can be employed to simulate the behavior of larger systems, such as self-assembled monolayers or nanoparticles functionalized with this molecule. This will be crucial for designing and optimizing materials with specific collective properties.

Modeling Technique Scale Properties to be Investigated Potential Application
Density Functional Theory (DFT)Quantum MechanicalHOMO/LUMO energies, electron density distribution, vibrational frequenciesPrediction of electronic and photophysical properties
Time-Dependent DFT (TD-DFT)Quantum MechanicalUV-Vis absorption and emission spectra, excited state lifetimesUnderstanding photophysical phenomena
Molecular Dynamics (MD)AtomisticSolvation free energy, diffusion coefficients, intermolecular interactionsPredicting behavior in solution and in materials
Coarse-Grained (CG) ModelingMesoscopicSelf-assembly, morphology of thin films, interactions with interfacesDesign of functional nanomaterials and hybrid systems

Exploration of Novel Photophysical Phenomena and Their Exploitation

The unique substitution pattern of this compound suggests the potential for interesting and exploitable photophysical phenomena. The interplay between the electron-donating amino group and the electron-withdrawing chloro and carbonyl groups could lead to strong intramolecular charge transfer (ICT) character in the excited state. nih.gov

Future research should focus on a thorough investigation of the photophysical properties of this compound in a range of solvents with varying polarity. This will help to elucidate the nature of its excited states and the potential for solvatochromism. Time-resolved spectroscopic techniques, such as transient absorption and time-resolved fluorescence spectroscopy, will be crucial for probing the dynamics of the excited states and identifying any competing non-radiative decay pathways. ifmmi.com

Furthermore, the presence of heavy chlorine atoms could enhance intersystem crossing (ISC), potentially leading to a significant triplet quantum yield. This would open up possibilities for applications in areas such as photodynamic therapy (PDT) and photocatalysis, where the generation of singlet oxygen or other reactive oxygen species is desired. bohrium.comnih.gov

Photophysical Phenomenon Experimental Technique Key Parameter to Measure Potential Application
Intramolecular Charge Transfer (ICT)Steady-state and time-resolved fluorescence spectroscopyStokes shift, fluorescence quantum yield, excited-state lifetime as a function of solvent polarityFluorescent probes and sensors
SolvatochromismUV-Vis absorption and fluorescence spectroscopyShift in absorption and emission maxima in different solventsEnvironment-sensitive dyes
Intersystem Crossing (ISC)Nanosecond transient absorption spectroscopy, singlet oxygen phosphorescenceTriplet quantum yield, singlet oxygen quantum yieldPhotosensitizers for PDT and photocatalysis
Two-Photon Absorption (TPA)Z-scan techniqueTPA cross-sectionBio-imaging and photopolymerization

Integration of this compound in Hybrid and Nanomaterials

The integration of this compound into hybrid and nanomaterials is a promising direction for creating functional materials with novel properties. The amino group provides a convenient handle for covalent attachment to a variety of substrates, including polymers, nanoparticles, and surfaces.

Future research could explore the synthesis of polymers incorporating this anthraquinone derivative as a pendant group or within the main chain. Such polymers could exhibit interesting optical and electronic properties, with potential applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

The functionalization of nanoparticles, such as gold nanoparticles or quantum dots, with this compound could lead to the development of novel sensors or imaging agents. nih.gov The interaction between the anthraquinone moiety and the nanoparticle can lead to unique photophysical behaviors, such as fluorescence quenching or enhancement, which can be exploited for sensing applications.

Furthermore, the incorporation of this molecule into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could result in materials with high surface areas and well-defined porosity, which could be utilized for gas storage, separation, or catalysis. rsc.org

Material Type Integration Strategy Resulting Property Potential Application
PolymersCovalent incorporation as a monomer or pendant groupEnhanced thermal stability, tunable optical and electronic propertiesOrganic electronics, stimuli-responsive materials
Nanoparticles (e.g., Au, Ag, Quantum Dots)Surface functionalization via the amino groupModified plasmonic or excitonic properties, energy transfer phenomenaSensors, bio-imaging probes, photocatalysts
Metal-Organic Frameworks (MOFs)Use as a functionalized linkerPorosity, selective guest binding, catalytic activityGas separation and storage, heterogeneous catalysis
Covalent Organic Frameworks (COFs)Incorporation as a building blockHigh surface area, ordered structure, redox activityEnergy storage, photocatalysis

Unveiling Further Mechanistic Insights into Chemical Reactivity and Photo-Reactivity

A deeper understanding of the chemical and photo-reactivity of this compound is fundamental for its rational application. Future research should aim to elucidate the mechanisms of its key reactions, both in the ground and excited states.

The chemical reactivity of the chloro-substituents could be explored, for instance, in nucleophilic aromatic substitution reactions. Understanding the regioselectivity and kinetics of these reactions would enable the synthesis of a wider range of derivatives. psu.edu

The photo-reactivity of the compound, particularly its potential to undergo electron transfer or hydrogen atom abstraction reactions in the excited state, warrants detailed investigation. nih.gov Laser flash photolysis studies can be employed to directly observe the transient species involved in these reactions and to determine their rate constants. ifmmi.com

Furthermore, investigating the degradation pathways of the molecule under various conditions (e.g., exposure to light, oxidizing or reducing agents) will be crucial for assessing its long-term stability in practical applications.

Reaction Type Investigative Approach Key Mechanistic Question Relevance
Nucleophilic Aromatic SubstitutionKinetic studies, computational modelingRegioselectivity, influence of the amino group on reactivitySynthetic diversification
Photoinduced Electron TransferTime-resolved spectroscopy, cyclic voltammetryElectron transfer rates, role of solvent, nature of the radical ionsPhotocatalysis, solar energy conversion
Photoinduced Hydrogen Atom AbstractionLaser flash photolysis, product analysisRate constants, nature of the abstracting species (triplet state)Photopolymerization, photostability
PhotodegradationSpectroscopic monitoring, identification of degradation productsDegradation quantum yield, influence of oxygen and other reactive speciesMaterial stability and lifetime

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.